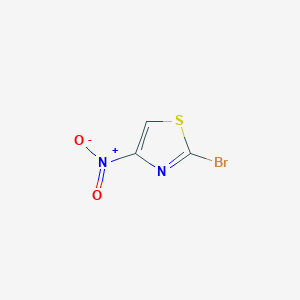

2-Bromo-4-nitro-1,3-thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-nitro-1,3-thiazole is a useful research compound. Its molecular formula is C3HBrN2O2S and its molecular weight is 209.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

The biological activities of 2-bromo-4-nitro-1,3-thiazole can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiazole moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine and nitro enhances this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC: 0.7–2.8 µg/mL | |

| Escherichia coli | Moderate activity observed | |

| Candida albicans | Comparable to ketoconazole |

Anticancer Activity

Thiazole derivatives have shown promising anticancer properties across various cancer cell lines. This compound has been evaluated for its cytotoxic effects against several types of cancer cells, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antitubercular Activity

Recent studies have highlighted the potential of thiazole derivatives as antitubercular agents. Compounds derived from this compound have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with promising MIC values indicating their potential for further development as antitubercular drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiazole derivatives. Modifications to the thiazole core, such as varying substituents at specific positions (e.g., bromine at position 2 or nitro at position 4), can significantly affect biological activity:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Position 2 | Bromine | Increases lipophilicity |

| Position 4 | Nitro group | Enhances cytotoxicity |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 2 is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the nitro group at position 4.

Key observations:

-

Substitution occurs regioselectively at position 2 due to steric and electronic factors .

-

Reactions with amines or alkoxides proceed efficiently under mild conditions .

Hydrolysis Reactions

The nitro group stabilizes the thiazole ring but can participate in hydrolysis under extreme conditions.

Mechanistic insight:

-

Acidic hydrolysis retains the nitro group but replaces bromine with a hydroxyl group .

-

Alkaline conditions deprotonate the hydroxyl product, forming salts .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling access to complex heterocycles.

Notable findings:

-

Palladium-catalyzed couplings proceed with high regioselectivity .

-

Electron-deficient aryl boronic acids enhance reaction rates .

Reduction of the Nitro Group

The nitro group at position 4 can be selectively reduced to an amine, modifying electronic properties.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50 psi | 4-Amino-2-bromothiazole | 92% |

| SnCl₂, HCl | Reflux, 6 hours | 4-Amino-2-bromothiazole | 88% |

Applications:

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens under specific conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KI, CuI, DMF | 120°C, 12 hours | 2-Iodo-4-nitrothiazole | 70% |

| N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | 2-Chloro-4-nitrothiazole | 65% |

Thermal Decomposition

At elevated temperatures, 2-bromo-4-nitrothiazole undergoes decomposition.

属性

CAS 编号 |

41731-79-7 |

|---|---|

分子式 |

C3HBrN2O2S |

分子量 |

209.02 g/mol |

IUPAC 名称 |

2-bromo-4-nitro-1,3-thiazole |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-5-2(1-9-3)6(7)8/h1H |

InChI 键 |

KVRSJMFCNVKNQT-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)Br)[N+](=O)[O-] |

规范 SMILES |

C1=C(N=C(S1)Br)[N+](=O)[O-] |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。